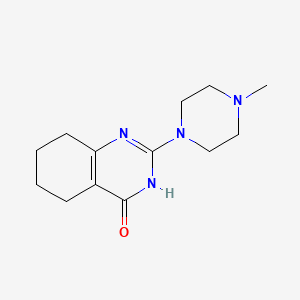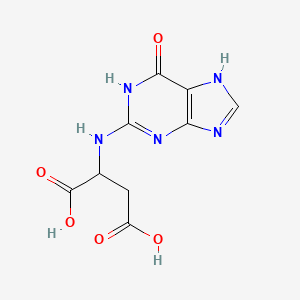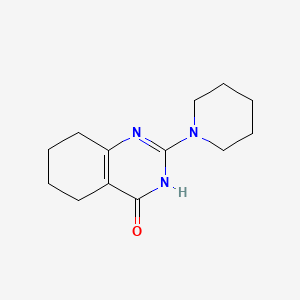
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone
Vue d'ensemble
Description
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound exhibits various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to bind to the serotonin transporter, a protein that regulates the uptake of serotonin in the brain.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone exhibits various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone in lab experiments is its potency and selectivity. This compound exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development. Additionally, it exhibits selectivity towards specific cellular targets, reducing the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone. One of the areas of interest is its potential applications in the treatment of neurological disorders, such as depression and anxiety. This compound exhibits modulatory effects on neurotransmitters in the brain, making it a promising candidate for drug development in this area. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with cellular targets. This will provide valuable insights into its biological activities and potential applications in drug development.
Applications De Recherche Scientifique
2-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinone has been extensively studied for its potential applications in drug development. This compound exhibits various biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess potent antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-6-8-17(9-7-16)13-14-11-5-3-2-4-10(11)12(18)15-13/h2-9H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCWABLHLAOJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186656 | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33017-94-6 | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B3718987.png)
![N-(2-hydroxyphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3719001.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719013.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B3719031.png)
![4-(4-methoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B3719037.png)

![2-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3719044.png)

![2-[(2-phenoxyethyl)thio]-4(1H)-quinazolinone](/img/structure/B3719058.png)
![3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3719062.png)
![N-(2-cyanophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3719063.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-methyl-4(1H)-pyrimidinone](/img/structure/B3719077.png)